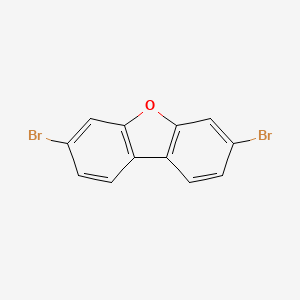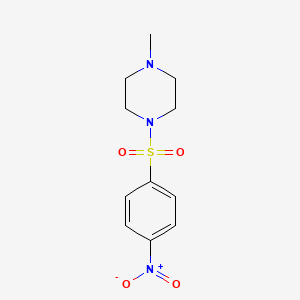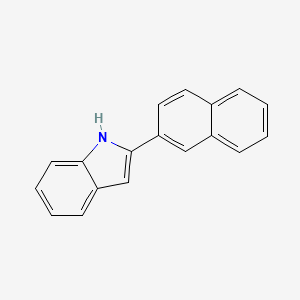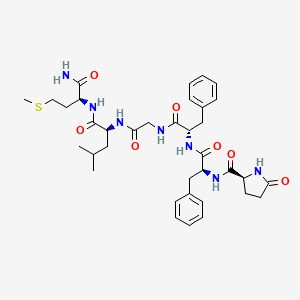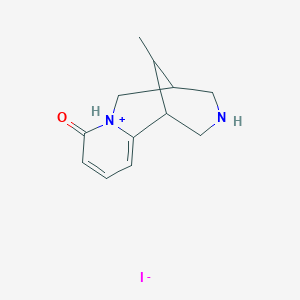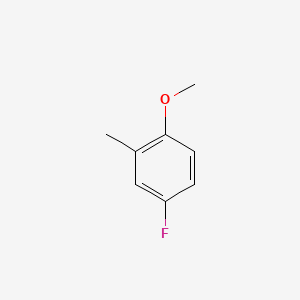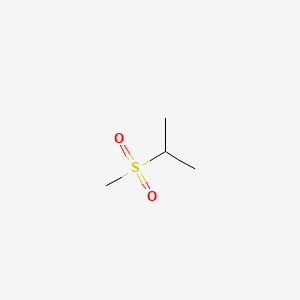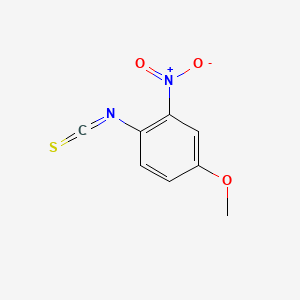
2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C₁₂H₂Cl₈ and a molecular weight of 429.768 g/mol . It is one of the 209 PCB congeners, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .
Vorbereitungsmethoden
The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involves the chlorination of biphenyl. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . Industrial production methods involve the use of large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst to achieve the desired level of chlorination .
Analyse Chemischer Reaktionen
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and hydroxide ions . The major products formed from these reactions are chlorinated benzoic acids and partially dechlorinated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl has several scientific research applications:
Wirkmechanismus
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl exerts its effects through several mechanisms:
Ligand-activated transcriptional activator: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene.
Toxic effects: It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation.
Vergleich Mit ähnlichen Verbindungen
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is compared with other similar polychlorinated biphenyls (PCBs):
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201): This compound has a different chlorine substitution pattern, affecting its chemical properties and biological effects.
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl (PCB 195): Another similar compound with a unique chlorine arrangement, leading to distinct reactivity and toxicity profiles.
These comparisons highlight the uniqueness of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRKGRREZAYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074139 | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35694-08-7 | |
| Record name | PCB 194 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?
A1: this compound, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.
Q2: How do age groups differ in their exposure levels to this compound compared to the newer class of flame retardants like PBDEs?
A2: Research suggests a contrasting trend between this compound and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like this compound show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.
Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like this compound?
A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including this compound, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


